Gsk_wrn3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

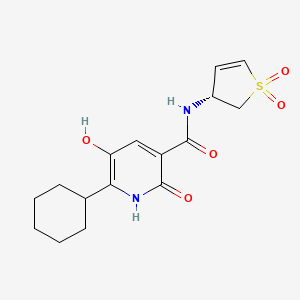

Molecular Formula |

C16H20N2O5S |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

6-cyclohexyl-N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C16H20N2O5S/c19-13-8-12(15(20)17-11-6-7-24(22,23)9-11)16(21)18-14(13)10-4-2-1-3-5-10/h6-8,10-11,19H,1-5,9H2,(H,17,20)(H,18,21)/t11-/m1/s1 |

InChI Key |

NVIXFLSBGMVBNO-LLVKDONJSA-N |

Isomeric SMILES |

C1CCC(CC1)C2=C(C=C(C(=O)N2)C(=O)N[C@H]3CS(=O)(=O)C=C3)O |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C(=O)N2)C(=O)NC3CS(=O)(=O)C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Werner Helicase in DNA Repair: Insights from the Selective Inhibitor GSK_WRN3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Werner (WRN) helicase, a member of the RecQ family, is a critical enzyme in the maintenance of genomic stability through its multifaceted roles in DNA repair and replication. Germline mutations in the WRN gene lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer. The essential functions of WRN in DNA metabolism have made it a compelling target for cancer therapy, particularly in tumors with specific genetic vulnerabilities. This guide provides a comprehensive overview of the function of WRN helicase in DNA repair, with a particular focus on the mechanistic insights gained from the use of GSK_WRN3, a potent and selective covalent inhibitor of WRN. We will delve into the molecular mechanisms of WRN action, its synthetic lethal relationship with microsatellite instability (MSI), the cellular consequences of its inhibition, and the key experimental methodologies used to study its function.

Core Functions of WRN Helicase in DNA Repair and Genome Maintenance

The WRN protein possesses both 3' to 5' helicase and exonuclease activities, enabling it to participate in a variety of DNA metabolic processes.[1][2] Its primary role is to resolve complex DNA structures that can impede DNA replication and repair.

-

Base Excision Repair (BER): WRN participates in the long-patch BER pathway, where it is thought to process DNA intermediates.

-

Non-Homologous End Joining (NHEJ): In the repair of DNA double-strand breaks (DSBs), WRN interacts with the Ku70/80 heterodimer and is believed to play a role in processing DNA ends prior to ligation.[3]

-

Homologous Recombination (HR): WRN is also involved in HR-mediated DSB repair, where its helicase activity is required for optimal repair.[4]

-

Replication Fork Stability: WRN is crucial for the maintenance and restart of stalled replication forks.[3] It resolves non-canonical DNA structures, such as G-quadruplexes, that can form during replication and lead to fork collapse and DNA damage.[5]

-

Telomere Maintenance: The helicase activity of WRN is important for the proper replication and maintenance of telomeres, the protective caps at the ends of chromosomes.[1]

The Synthetic Lethal Interaction of WRN Inhibition in Microsatellite Instable (MSI) Cancers

A pivotal breakthrough in the therapeutic targeting of WRN came with the discovery of its synthetic lethal relationship with microsatellite instability (MSI).[6][7][8] MSI is a hallmark of cancers with deficient DNA mismatch repair (MMR) and is characterized by the accumulation of mutations in short tandem repetitive DNA sequences known as microsatellites.

In MSI cancer cells, particularly those with expansions of (TA)n dinucleotide repeats, the absence of functional MMR leads to the formation of secondary DNA structures that stall replication forks.[6][9] WRN helicase is essential for resolving these structures and allowing replication to proceed.[6] In the absence of WRN activity, these unresolved structures lead to catastrophic DNA damage, chromosomal instability, and ultimately, cell death.[6][7] This selective dependence of MSI cancer cells on WRN provides a therapeutic window for WRN inhibitors.

This compound: A Potent and Selective WRN Helicase Inhibitor

This compound is a small molecule inhibitor that covalently targets the Cys727 residue within the helicase domain of the WRN protein.[10][11] This irreversible binding leads to the selective degradation of WRN and potent inhibition of its helicase activity.[10]

| Parameter | Value | Reference |

| Target | Werner (WRN) Helicase | [10] |

| Mechanism of Action | Covalent inhibitor targeting Cys727 | [10][11] |

| Biochemical Potency (pIC50) | 8.6 | [10] |

| Cellular Selectivity | Microsatellite-unstable (MSI) cancer cells | [10][12] |

| Selectivity over other RecQ helicases | High (inactive against RecQ5, RecQ1, BLM) | [10][11] |

Cellular Consequences of WRN Inhibition by this compound in MSI Cancer Cells

Treatment of MSI cancer cells with this compound phenocopies the genetic inactivation of WRN, leading to a cascade of cellular events culminating in cell death.[10][12]

-

Replication Stress and DNA Damage: Inhibition of WRN's helicase activity prevents the resolution of expanded (TA)n repeats, leading to stalled and collapsed replication forks and the formation of DNA double-strand breaks (DSBs).[9][12]

-

Activation of DNA Damage Response (DDR): The accumulation of DSBs triggers the activation of the DDR pathway. This is evidenced by the upregulation and phosphorylation of key DDR proteins.[10][13]

-

Cell Cycle Arrest: The activated DDR pathway leads to cell cycle arrest, primarily at the G2/M checkpoint, to prevent the propagation of damaged DNA.[13]

-

Chromosomal Instability and Apoptosis: Persistent DNA damage and cell cycle arrest ultimately result in widespread chromosomal instability and the induction of apoptosis.[10]

The signaling pathway downstream of WRN inhibition in MSI cells is depicted below:

Key Experimental Methodologies

The characterization of WRN function and the effects of its inhibitors rely on a variety of biochemical and cell-based assays.

WRN Helicase Activity Assay

This assay measures the ability of WRN to unwind a DNA substrate. A common method is a radiometric helicase inhibitor assay.[14]

Protocol Outline:

-

Reaction Setup: A reaction buffer containing Tris-HCl, NaCl, MgCl₂, DTT, Tween-20, and calf thymus DNA is prepared.

-

Inhibitor Incubation: The test compound (e.g., this compound) or DMSO (vehicle control) is added to the reaction buffer.

-

Enzyme Addition: Purified WRN helicase is added and incubated to allow for inhibitor binding.

-

Substrate Addition: A radiolabeled forked DNA substrate (FORKR) and ATP are added to initiate the unwinding reaction.

-

Reaction Quenching: The reaction is stopped by the addition of a STOP dye containing EDTA.

-

Analysis: The reaction products are resolved by polyacrylamide gel electrophoresis (PAGE), and the amount of unwound substrate is quantified by phosphorimaging.

Transferase-Activated End Ligation Sequencing (TrAEL-seq)

TrAEL-seq is a powerful method for the genome-wide mapping of DNA double-strand breaks with base-pair resolution.[15][16] This technique can be used to identify the specific sites of DNA damage induced by WRN inhibition.

The general workflow for TrAEL-seq is as follows:

Detailed Steps:

-

Genomic DNA Isolation: High molecular weight genomic DNA is isolated and embedded in agarose plugs to preserve its integrity.

-

Adaptor Ligation: A biotinylated oligonucleotide adaptor (TrAEL-adaptor 1) is ligated to the 3' ends of DNA breaks.

-

DNA Fragmentation and Second Adaptor Ligation: The DNA is then randomly sheared, and a second adaptor (TrAEL-adaptor 2) is ligated to the newly generated ends.

-

Enrichment: The fragments containing the first adaptor are enriched using streptavidin beads.

-

Library Preparation and Sequencing: The enriched fragments are then used to prepare a library for next-generation sequencing.

-

Data Analysis: The sequencing reads are mapped to the reference genome to identify the precise locations of the DNA breaks.

Cellular Assays for DNA Damage and Cell Cycle Analysis

-

Immunofluorescence for γ-H2AX: Staining for phosphorylated H2AX (γ-H2AX) is a sensitive marker for DNA double-strand breaks. Increased γ-H2AX foci in cells treated with this compound indicate an induction of DNA damage.

-

Western Blotting: The levels and phosphorylation status of key DDR proteins such as ATM, KAP1, and p21 can be assessed by Western blotting to confirm the activation of the DNA damage response.[13]

-

Flow Cytometry for Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest.

Conclusion and Future Directions

The study of WRN helicase, greatly aided by the development of potent and selective inhibitors like this compound, has unveiled a critical vulnerability in MSI cancers. The synthetic lethal interaction between WRN inhibition and MMR deficiency provides a strong rationale for the clinical development of WRN inhibitors as a targeted therapy for this patient population. Future research will likely focus on identifying additional biomarkers of sensitivity to WRN inhibitors, exploring combination therapies to enhance their efficacy, and further dissecting the intricate roles of WRN in DNA metabolism to uncover new therapeutic opportunities. The continued investigation into the biology of WRN and the application of chemical probes like this compound will undoubtedly pave the way for novel and effective cancer treatments.

References

- 1. WRN gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 3. oaepublish.com [oaepublish.com]

- 4. WRN, the protein deficient in Werner syndrome, plays a critical structural role in optimizing DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound (WRNi, GSK-WRN3) | WRN helicase inhibitor | Probechem Biochemicals [probechem.com]

- 11. Practical Fragments: Covalent fragments vs WRN [practicalfragments.blogspot.com]

- 12. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genome-wide analysis of DNA replication and DNA double-strand breaks using TrAEL-seq | PLOS Biology [journals.plos.org]

- 16. Genome-wide analysis of DNA replication and DNA double-strand breaks using TrAEL-seq - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into GSK-WRN3: A Selective WRN Helicase Inhibitor for Microsatellite Unstable Cancers

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of GSK-WRN3, a novel and selective covalent inhibitor of Werner (WRN) helicase. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The focus is on the compound's synthetic lethal interaction with microsatellite instability (MSI) in cancer cells, a promising therapeutic strategy for this patient population.

Core Concepts and Mechanism of Action

GSK-WRN3 is a potent and highly selective inhibitor of the WRN helicase, an enzyme critical for resolving replication stress at expanded (TA)n-dinucleotide repeats prevalent in microsatellite-unstable (MSI) cancers.[1][2] This synthetic lethal approach exploits the dependency of MSI cancer cells on WRN for survival. The inhibitor covalently targets the Cys727 residue within the WRN helicase domain, leading to its inactivation.[3]

The inhibition of WRN helicase by GSK-WRN3 in MSI cancer cells leads to a cascade of cellular events, including the induction of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][4] This is accompanied by the upregulation of key DNA damage response markers, providing a pharmacodynamic readout of the inhibitor's activity.[3][4][5]

Below is a diagram illustrating the proposed signaling pathway and the mechanism of action of GSK-WRN3 in MSI cancer cells.

Caption: Mechanism of GSK-WRN3 in MSI cancer cells.

Quantitative Preclinical Data

The preclinical evaluation of GSK-WRN3 has demonstrated its potent and selective activity against MSI cancer cells. The following tables summarize the key quantitative findings from these studies.

| Parameter | Value | Reference |

| Biochemical pIC50 | 8.6 | [3][4] |

| Target Residue | Cys727 | [3] |

| Selectivity | High for WRN over other RecQ helicases (RecQ5, RecQ1, BLM) | [3] |

Table 1: Biochemical Activity of GSK-WRN3

| Cell Line | Microsatellite Status | Effect of GSK-WRN3 (0.1-2 µM; 4-48 h) | Reference |

| SW48 | MSI | Selective degradation of WRN protein | [4][5] |

| SW48 | MSI | Upregulation of p-ATM, p-KAP1, p21, and γ-H2AX | [4][5] |

| SW620 | MSS | Not specified | [1] |

Table 2: Cellular Activity of GSK-WRN3 in Colorectal Cancer Cell Lines

| Model | Treatment | Outcome | Reference |

| SW48 Xenografts (MSI) | GSK-WRN4 (oral delivery) | Dose-dependent tumor growth inhibition; complete inhibition at the highest dose | [1] |

| Patient-Derived Xenografts (PDX) | GSK-WRN inhibitors | Efficacy confirmed in immunotherapy-resistant models | [1][2] |

Table 3: In Vivo Efficacy of WRN Helicase Inhibitors

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize GSK-WRN3.

WRN Helicase Activity Assay

This assay is fundamental to determining the direct inhibitory effect of GSK-WRN3 on the enzymatic activity of the WRN protein.

References

- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (WRNi, GSK-WRN3) | WRN helicase inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

The Anti-Tumor Activity of Gsk_wrn3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-tumor activity of Gsk_wrn3, a potent and selective covalent inhibitor of Werner syndrome (WRN) helicase. It details the mechanism of action, summarizes key preclinical data, and outlines the experimental protocols used to evaluate its efficacy, particularly in cancers with microsatellite instability (MSI).

Core Concept: Synthetic Lethality in MSI Cancers

The central principle behind the anti-tumor activity of this compound is synthetic lethality . This occurs when the combination of two genetic or molecular alterations leads to cell death, whereas either alteration alone is viable. In this context, cancer cells with deficient DNA mismatch repair (MMR) systems, a hallmark of MSI cancers, become critically dependent on the WRN helicase for survival.[1][2]

MSI cancers accumulate insertions and deletions at repetitive DNA sequences, including (TA)n dinucleotide repeats.[3][4] These expanded repeats can form secondary structures that cause replication stress.[4][5] WRN helicase is essential for resolving this stress and maintaining genomic integrity in these cells.[4][6] By inhibiting WRN, this compound exploits this dependency, leading to catastrophic DNA damage and selective cell death in MSI cancer cells, while largely sparing healthy, microsatellite stable (MSS) cells.[1][2]

Mechanism of Action

This compound is a covalent inhibitor that targets the Cys727 residue within the helicase domain of the WRN protein.[7][8] Inhibition of WRN's helicase activity by this compound in MSI cancer cells initiates a cascade of events culminating in apoptosis:

-

Replication Stress at (TA)n Repeats: The inhibition of WRN prevents the resolution of toxic DNA secondary structures at expanded (TA)n dinucleotide repeats.[4][5]

-

DNA Double-Strand Breaks: This unresolved replication stress leads to the formation of DNA double-strand breaks (DSBs).[4][9]

-

DNA Damage Response Activation: The accumulation of DSBs triggers a robust DNA damage response (DDR), characterized by the upregulation of key signaling proteins.[3][10]

-

Cell Cycle Arrest and Apoptosis: The extensive and irreparable DNA damage leads to G2 cell cycle arrest and ultimately, programmed cell death.[3][10]

The following diagram illustrates the proposed signaling pathway for this compound-induced cell death in MSI cancer cells.

Caption: this compound mechanism of action in MSI cancer cells.

Quantitative Data Summary

The preclinical efficacy of this compound and related WRN inhibitors has been demonstrated across a range of in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: Biochemical Potency of WRN Helicase Inhibitors

| Compound | Biochemical pIC50 | Reference(s) |

| Gsk_wrn1 | 5.8 | [3][4] |

| Gsk_wrn2 | 6.5 | [3][4] |

| This compound | 8.6 | [3][4][7][10] |

| Gsk_wrn4 | 7.6 | [3][4] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | MSI Status | Sensitivity Metric | Value | Reference(s) |

| SW48 | Colorectal Cancer | MSI | Sub-micromolar Activity | Not specified | [8] |

| Multiple | Various Cancers | MSI | Area Under Curve (AUC) | < 0.85 | [2] |

| SW620 | Colorectal Cancer | MSS | Area Under Curve (AUC) | > 0.85 | [2] |

Table 3: In Vivo Anti-Tumor Efficacy of a WRN Inhibitor (GSK_WRN4)

| Model | Cancer Type | MSI Status | Treatment | Outcome | Reference(s) |

| SW48 Xenograft | Colorectal Cancer | MSI | GSK_WRN4 (oral) | Dose-dependent tumor growth inhibition | [3] |

| SW620 Xenograft | Colorectal Cancer | MSS | GSK_WRN4 (oral) | Unaffected tumor growth | [3] |

| Patient-Derived Xenograft (PDX) | Immunotherapy-Resistant | MSI | WRN Inhibition | Confirmed efficacy | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

Cell Viability and Proliferation Assays

To determine the selective anti-proliferative effect of this compound on MSI versus MSS cancer cells, dose-response assays are performed.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a period of 3 to 5 days.

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and dose-response curves are generated to calculate IC50 or Area Under the Curve (AUC) values.

Caption: Workflow for cell viability and proliferation assays.

Immunoblotting for DNA Damage Markers

Immunoblotting (Western Blot) is used to detect the upregulation of proteins involved in the DNA damage response, confirming the mechanism of action of this compound.

Protocol:

-

Cell Lysis: MSI cancer cells (e.g., SW48) are treated with this compound (0.1-2 µM) for various time points (e.g., 4-48 hours).[10] Cells are then harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against DDR markers such as phospho-ATM (p-ATM), phospho-KAP1 (p-KAP1), p21, and gamma-H2AX (γ-H2AX).[3][7][10] An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

To assess the anti-tumor efficacy of WRN inhibitors in a living organism, xenograft models are utilized.

Protocol:

-

Cell Implantation: MSI (e.g., SW48) and MSS (e.g., SW620) cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. The WRN inhibitor (e.g., GSK_WRN4) is administered, often via oral gavage, at various doses.[3] The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group.

Conclusion

This compound and other selective WRN helicase inhibitors represent a promising new class of targeted therapies for MSI cancers. By exploiting the synthetic lethal relationship between MMR deficiency and WRN dependency, these compounds induce robust and selective anti-tumor activity. The preclinical data strongly support the mechanism of inducing DNA damage at expanded TA-repeats, leading to cell cycle arrest and apoptosis in MSI models.[3][4] Efficacy has been demonstrated in vitro, in vivo in xenograft models, and even in models of immunotherapy-resistant disease, paving the way for clinical investigation.[3][9] Further research and clinical trials will be critical to fully realize the therapeutic potential of WRN inhibition for patients with MSI-H tumors.

References

- 1. What are WRN inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. This compound (WRNi, GSK-WRN3) | WRN helicase inhibitor | Probechem Biochemicals [probechem.com]

- 8. Practical Fragments: Covalent fragments vs WRN [practicalfragments.blogspot.com]

- 9. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Discovery and Development of GSK-WRN3: A Targeted Approach to Microsatellite Instable Cancers

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers characterized by microsatellite instability (MSI). MSI arises from a deficient DNA mismatch repair (dMMR) system, leading to an accumulation of mutations, particularly in repetitive DNA sequences known as microsatellites. While normal cells can tolerate the loss of WRN, MSI cancer cells exhibit a profound dependency on its helicase activity for survival. This dependency has paved the way for the development of targeted inhibitors, such as GSK-WRN3, offering a promising therapeutic strategy for this challenging patient population. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of GSK-WRN3, a potent and selective covalent inhibitor of WRN helicase.

Core Concepts: Synthetic Lethality and the Role of WRN in MSI Cancers

The therapeutic strategy behind GSK-WRN3 is rooted in the concept of synthetic lethality. This occurs when the combination of two genetic alterations (in this case, dMMR and WRN inhibition) leads to cell death, while either alteration alone is viable.

In MSI-high (MSI-H) cancer cells, the dMMR status leads to the expansion of TA-dinucleotide repeats throughout the genome. These expanded repeats can form unusual DNA secondary structures, such as cruciforms, which stall DNA replication forks, inducing replication stress. The WRN helicase plays a crucial role in resolving these structures, thereby allowing DNA replication to proceed and maintaining genomic stability. In the absence of functional WRN, these unresolved secondary structures are cleaved by structure-specific endonucleases like MUS81-EME1, resulting in catastrophic DNA double-strand breaks (DSBs), chromosomal instability, and ultimately, cell death.[1][2]

Discovery and Potency of GSK-WRN3

GSK-WRN3 was identified through a fragment-based screening approach and subsequently optimized to be a potent and highly selective covalent inhibitor of WRN helicase.[1] It covalently targets the Cys727 residue within the helicase domain of WRN.[2] This targeted inhibition of the helicase activity phenocopies the genetic inactivation of WRN in MSI-H cancer cells.[1][2]

Quantitative Data: In Vitro Cell Viability

GSK-WRN3 demonstrates potent and selective inhibition of cell proliferation in MSI-H cancer cell lines, while having minimal effect on microsatellite stable (MSS) cell lines. The half-maximal inhibitory concentration (IC50) values highlight this differential sensitivity.

| Cell Line | Microsatellite Status | Tissue of Origin | GSK-WRN3 IC50 (µM) |

| HCT116 | MSI-H | Colorectal | Value not explicitly provided in a table, but shown to be sensitive in figures |

| SW48 | MSI-H | Colorectal | Value not explicitly provided in a table, but shown to be sensitive in figures |

| KM12 | MSI-H | Colorectal | Value not explicitly provided in a table, but shown to be sensitive in figures |

| RKO | MSI-H | Colorectal | Value not explicitly provided in a table, but shown to be sensitive in figures |

| LoVo | MSI-H | Colorectal | Value not explicitly provided in a table, but shown to be sensitive in figures |

| LS 174T | MSI-H | Colorectal | Value not explicitly provided in a table, but shown to be sensitive in figures |

| SW620 | MSS | Colorectal | Value not explicitly provided in a table, but shown to be insensitive in figures |

| HT29 | MSS | Colorectal | Value not explicitly provided in a table, but shown to be insensitive in figures |

| Colo205 | MSS | Colorectal | Value not explicitly provided in a table, but shown to be insensitive in figures |

Note: Specific IC50 values were presented graphically in the source material. For precise quantitative comparison, direct extraction from the dose-response curves in the primary literature (Picco G, et al. Cancer Discov. 2024) is recommended.[1]

Mechanism of Action: Induction of DNA Damage and Cell Cycle Arrest

Inhibition of WRN helicase by GSK-WRN3 in MSI-H cells leads to a cascade of cellular events indicative of significant DNA damage and cell cycle disruption.

Signaling Pathway of GSK-WRN3 Action

Treatment of MSI-H cancer cells, such as SW48, with GSK-WRN3 leads to the upregulation of key DNA damage response markers.[3] This includes the phosphorylation of ATM (p-ATM), KAP1 (p-KAP1), and H2AX (γ-H2AX), as well as an increase in the cell cycle inhibitor p21.[2][3]

Experimental Protocols

Cell Viability Assay

This protocol is adapted from the methodology described for evaluating WRN inhibitors.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK-WRN3 in cancer cell lines.

Materials:

-

Cancer cell lines (MSI-H and MSS)

-

Complete cell culture medium

-

GSK-WRN3 stock solution (in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 500-1000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare a serial dilution of GSK-WRN3 in complete medium. A typical starting concentration is 10 µM with 2-fold dilutions. Include a DMSO-only control.

-

Add 100 µL of the GSK-WRN3 dilutions or DMSO control to the respective wells.

-

Incubate the plates for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Normalize the data to the DMSO-treated control wells and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for DNA Damage Markers

Objective: To detect the upregulation of p-ATM, p-KAP1, p21, and γ-H2AX in MSI-H cells following GSK-WRN3 treatment.

Materials:

-

MSI-H cancer cells (e.g., SW48)

-

GSK-WRN3

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ATM (Ser1981)

-

Rabbit anti-phospho-KAP1 (Ser824)

-

Mouse anti-p21

-

Rabbit anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL Western blotting detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Seed MSI-H cells and treat with various concentrations of GSK-WRN3 (e.g., 0.1-2 µM) for different time points (e.g., 4, 8, 24, 48 hours).[3]

-

Harvest cells and lyse in ice-cold RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

-

Strip and re-probe the membrane for a loading control to ensure equal protein loading.

Metaphase Spread Analysis for Chromosomal Aberrations

Objective: To visualize and quantify chromosomal aberrations induced by GSK-WRN3 in MSI-H cells.

Materials:

-

MSI-H cancer cells (e.g., SW48)

-

GSK-WRN3

-

Colcemid solution

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (3:1 methanol:acetic acid)

-

Giemsa stain

-

Microscope slides

-

Light microscope with imaging capabilities

Procedure:

-

Treat MSI-H cells with GSK-WRN3 (e.g., 2 µM) for various time points (e.g., 12, 24 hours).

-

Add colcemid to the culture medium to a final concentration of 0.1 µg/mL and incubate for 2-4 hours to arrest cells in metaphase.

-

Harvest the cells by trypsinization and centrifuge to form a cell pellet.

-

Resuspend the cells gently in pre-warmed hypotonic solution and incubate at 37°C for 15-20 minutes to swell the cells.

-

Centrifuge and resuspend the cells in freshly prepared, ice-cold fixative. Repeat the fixation step 2-3 times.

-

Drop the cell suspension onto clean, cold, humid microscope slides from a height to facilitate chromosome spreading.

-

Allow the slides to air dry.

-

Stain the slides with Giemsa solution.

-

Analyze the metaphase spreads under a light microscope. Score at least 50 metaphases per condition for chromosomal aberrations, such as chromatid breaks, chromosome fragments, and pulverized chromosomes.[1]

Visualization of Experimental Workflow

Conclusion and Future Directions

GSK-WRN3 represents a significant advancement in the targeted therapy of MSI-H cancers. Its potent and selective inhibition of WRN helicase effectively exploits the synthetic lethal relationship in this genetically defined cancer subtype. The preclinical data robustly demonstrate that GSK-WRN3 induces DNA damage, cell cycle arrest, and chromosomal instability, leading to the selective killing of MSI-H cancer cells. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the activity of WRN inhibitors and to explore potential combination therapies. The continued clinical development of WRN inhibitors, such as the clinical candidate GSK4418959 (IDE275), holds great promise for patients with MSI-H tumors, including those who have developed resistance to immunotherapy. Future research will likely focus on refining patient stratification biomarkers, understanding potential resistance mechanisms, and exploring synergistic combinations with other DNA damage response inhibitors or immunotherapies.

References

Unveiling a New Vulnerability in Colorectal Cancer: A Technical Guide to GSK's WRN Helicase Inhibitor Target Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of a promising new therapeutic strategy for colorectal cancer (CRC): the targeting of Werner (WRN) helicase in tumors with microsatellite instability-high (MSI-H). This document provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways that validate WRN as a compelling drug target, with a focus on the development of GSK's WRN inhibitor, GSK4418959 (also known as IDE275).

Executive Summary

The inhibition of WRN helicase has emerged as a potent synthetic lethal strategy for the treatment of MSI-H solid tumors, including a significant subset of colorectal cancers.[1] MSI-H tumors, characterized by a deficient mismatch repair (dMMR) system, accumulate mutations in microsatellites, particularly (TA)n dinucleotide repeats.[2] These expansions are believed to form secondary DNA structures that require the helicase activity of WRN for resolution during DNA replication.[2][3] In the absence of functional WRN, these unresolved structures lead to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[4][5] This dependency creates a therapeutic window to selectively eliminate MSI-H cancer cells while sparing healthy, microsatellite-stable (MSS) cells.

GSK, in collaboration with IDEAYA Biosciences, is developing GSK4418959 (IDE275), a potent and selective oral inhibitor of WRN helicase.[6][7] Preclinical studies have demonstrated its robust anti-tumor activity in MSI-H CRC models, including those resistant to standard-of-care therapies like immunotherapy.[8] This guide will provide a detailed examination of the data supporting this novel therapeutic approach.

Quantitative Data on the Efficacy of WRN Inhibition

The preclinical efficacy of WRN inhibitors has been demonstrated across a range of in vitro and in vivo models of colorectal cancer. The data presented below summarizes the key quantitative findings for GSK4418959 and other relevant WRN inhibitors.

Table 1: In Vitro Activity of GSK4418959 in Colorectal Cancer Cell Lines

| Cell Line | MSI Status | Assay Type | Endpoint | Value | Reference |

| SW48 | MSI-H | Cell Viability | pCC50u | 8.2 | [9] |

| SW620 | MSS | Cell Viability | pCC50u | < 6.1 | [9] |

| HCT116 | MSI-H | Cell Viability (CTG) | GI50 | <100 nM | [10] |

| RKO | MSI-H | Cell Viability (CTG) | - | Sensitive | [11] |

| HT-29 | MSS | Cell Viability (CTG) | - | Insensitive | [11] |

pCC50u: negative logarithm of the unbound concentration of the compound that causes 50% inhibition of cell growth. GI50: concentration that causes 50% inhibition of cell growth. CTG: CellTiter-Glo.

Table 2: In Vivo Efficacy of GSK4418959 in Colorectal Cancer Xenograft Models

| Model Type | Cell Line/PDX ID | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Findings | Reference |

| Cell Line-Derived Xenograft (CDX) | SW48 (MSI-H) | GSK4418959 | 30 mg/kg, p.o., o.d. for 21 days | 97.12% | Significant tumor growth inhibition. | [12] |

| Cell Line-Derived Xenograft (CDX) | SW48 (MSI-H) | GSK4418959 | 10-100 mg/kg, p.o., o.d. for 24 days | Dose-dependent | Included tumor regression. | [1] |

| Patient-Derived Xenograft (PDX) | MSI-H CRC model (Nivolumab-refractory) | GSK4418959 | Not specified | Tumor regression | Efficacy in an immunotherapy-resistant model. | [8] |

p.o.: oral administration; o.d.: once daily.

Signaling Pathways and Experimental Workflows

Signaling Pathway of WRN Synthetic Lethality in MSI-H Colorectal Cancer

The synthetic lethal relationship between WRN inhibition and MMR deficiency is a cornerstone of this therapeutic strategy. The following diagram illustrates the proposed signaling pathway.

Caption: WRN Synthetic Lethality Pathway in MSI-H CRC.

Experimental Workflow for Preclinical Validation

The validation of WRN as a target in MSI-H CRC involves a series of in vitro and in vivo experiments. The following diagram outlines a typical workflow.

Caption: Preclinical Validation Workflow for WRN Inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of WRN as a therapeutic target in colorectal cancer.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from standard procedures for the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[13][14][15][16]

Objective: To determine the number of viable cells in culture after treatment with a WRN inhibitor by quantifying ATP levels.

Materials:

-

Colorectal cancer cell lines (e.g., SW48, SW620, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well opaque-walled plates

-

WRN inhibitor (e.g., GSK4418959) dissolved in DMSO

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Include control wells with medium only for background luminescence measurement.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the WRN inhibitor in complete culture medium. The final DMSO concentration should be kept below 0.5%.

-

Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) group.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

ATP Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental wells.

-

Normalize the data to the vehicle control wells to determine the percentage of cell viability.

-

Calculate the GI50 or IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Clonogenic Assay

This protocol provides a general framework for assessing the long-term survival and proliferative capacity of cells after treatment with a WRN inhibitor.[2][8][17][18]

Objective: To determine the ability of single cells to form colonies after treatment with a WRN inhibitor.

Materials:

-

Colorectal cancer cell lines

-

Complete cell culture medium

-

6-well plates or petri dishes

-

WRN inhibitor

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 10% neutral buffered formalin)

-

Staining solution (e.g., 0.5% crystal violet in methanol/water)

Procedure:

-

Cell Treatment and Plating:

-

Treat cells in culture flasks with the WRN inhibitor at various concentrations for a defined period (e.g., 24 hours).

-

After treatment, wash the cells with PBS, trypsinize, and resuspend to create a single-cell suspension.

-

Count the viable cells using a hemocytometer or cell counter.

-

Plate a known number of cells (e.g., 500-1000 cells) into 6-well plates containing fresh complete medium. The number of cells plated may need to be adjusted based on the expected toxicity of the treatment.

-

-

Colony Formation:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 10-14 days, or until visible colonies are formed in the control wells.

-

Change the medium every 2-3 days.

-

-

Fixation and Staining:

-

Gently wash the plates with PBS.

-

Fix the colonies with the fixation solution for 15-30 minutes at room temperature.

-

Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Analysis:

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = PE of treated cells / PE of control cells

-

-

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies

This protocol outlines the general steps for establishing colorectal cancer PDX models and conducting in vivo efficacy studies.[6][10][13][19][20][21][22][23]

Objective: To evaluate the in vivo anti-tumor activity of a WRN inhibitor in a clinically relevant preclinical model.

Materials:

-

Fresh colorectal tumor tissue from consenting patients

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Surgical tools

-

Matrigel (optional)

-

WRN inhibitor formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

PDX Establishment:

-

Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions.

-

Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).

-

(Optional) Mix the tumor fragments with Matrigel.

-

Anesthetize the immunocompromised mice and subcutaneously implant the tumor fragments into the flank.

-

Monitor the mice for tumor growth. Once the tumors reach a certain volume (e.g., 1000-1500 mm³), they can be harvested and passaged to expand the PDX line.

-

-

In Vivo Efficacy Study:

-

Implant tumor fragments from an established PDX line into a cohort of mice.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the WRN inhibitor (e.g., GSK4418959) or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

Conclusion

The validation of WRN helicase as a synthetic lethal target in MSI-H colorectal cancer represents a significant advancement in precision oncology. The preclinical data for GSK's WRN inhibitor, GSK4418959 (IDE275), is highly compelling, demonstrating potent and selective activity against MSI-H CRC models, including those that are resistant to current therapies. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug developers working to advance this promising therapeutic strategy into the clinic. The ongoing SYLVER clinical trial (NCT06710847) will be crucial in determining the clinical utility of WRN inhibition in patients with MSI-H solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. FACS-based protocol to assess cytotoxicity and clonogenic potential of colorectal cancer stem cells using a Wnt/β-catenin signaling pathway reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]

- 5. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 7. researchgate.net [researchgate.net]

- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. GSK prepares new compounds for treatment of cancer | BioWorld [bioworld.com]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 14. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 15. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 16. ch.promega.com [ch.promega.com]

- 17. researchgate.net [researchgate.net]

- 18. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. researchgate.net [researchgate.net]

- 21. Modeling of Patient Derived Xenografts in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. patient-derived-xenograft-pdx-models-of-colorectal-carcinoma-crc-as-a-platform-for-chemosensitivity-and-biomarker-analysis-in-personalized-medicine - Ask this paper | Bohrium [bohrium.com]

- 23. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Lethal Relationship of WRN Inhibition in Microsatellite Instability (MSI) Tumors

Introduction: A Novel Synthetic Lethality in Oncology

Microsatellite instability (MSI), a state of genetic hypermutability resulting from a defective DNA Mismatch Repair (MMR) system, is a hallmark of various cancers, including a significant subset of colorectal, endometrial, and gastric tumors.[1][2] While MSI-high (MSI-H) tumors are often responsive to immune checkpoint inhibitors due to their high neoantigen load, a substantial fraction of patients do not respond or develop resistance, highlighting an unmet clinical need.[3][4]

Recent large-scale functional genomics screens have identified a profound and selective dependency of MSI-H cancer cells on the Werner syndrome RecQ helicase (WRN).[5][6] This has unveiled a powerful synthetic lethal relationship: while inactivation of either the MMR pathway or the WRN helicase alone is compatible with cell survival, their simultaneous loss is catastrophic, leading to selective cell death in MSI-H tumor cells.[1][7] This discovery positions WRN as a highly promising therapeutic target for a genetically defined patient population.[2]

This technical guide focuses on the preclinical validation of this synthetic lethal interaction, with a specific emphasis on the mechanism and efficacy of WRN helicase inhibitors like GSK-WRN3. We will explore the underlying molecular biology, present key quantitative preclinical data, provide detailed experimental protocols for assessing inhibitor activity, and visualize the core concepts through signaling and workflow diagrams.

The Molecular Mechanism of WRN Dependency in MSI Tumors

The synthetic lethality between WRN inhibition and MSI is rooted in the functional consequences of long-term MMR deficiency.[6][8] In MSI-H cells, the inability to repair DNA replication errors leads to the progressive expansion of simple sequence repeats, particularly (TA)n dinucleotide repeats.[2][9] These expanded repeats are prone to forming non-B DNA secondary structures, such as cruciforms or hairpins, during DNA replication.[6][8][10]

These structures present formidable obstacles to the replication machinery, causing replication fork stalling.[2][6] The WRN helicase is uniquely required to resolve these toxic secondary structures, allowing replication to proceed and maintaining genomic integrity.[6][8][11] In the absence of functional WRN, these stalled forks are not resolved. Instead, they are targeted by structure-specific endonucleases like MUS81-EME1, leading to widespread DNA double-strand breaks (DSBs), chromosome pulverization, and ultimately, cell death through apoptosis or mitotic catastrophe.[6][12] Microsatellite stable (MSS) cells do not accumulate these repeat expansions to the same extent and therefore do not depend on WRN for survival, creating a large therapeutic window.[1][5]

The inhibition of WRN's helicase activity, which is essential for this process, is the critical mechanism of action for drugs like GSK-WRN3.[1][6][12] Pharmacological inhibition of WRN recapitulates the phenotype of genetic WRN depletion, leading to a selective and potent anti-tumor effect in MSI-H models.[3][4]

Preclinical Efficacy of WRN Helicase Inhibitors

Potent and selective WRN helicase inhibitors, such as GSK-WRN3, have been developed and demonstrate robust preclinical activity that validates the synthetic lethal hypothesis.[9][12][13] The activity is highly selective for MSI-H cancer models, while MSS models remain largely unaffected.[12][14]

In Vitro Potency and Selectivity

GSK-WRN3 is a selective WRN helicase inhibitor with a pIC50 of 8.6.[13] In cell-based assays, GSK-WRN3 and related compounds preferentially inhibit the growth of MSI-H cancer cell lines across various tissue types compared to MSS lines.[12][14] This selective inhibition correlates strongly with genetic dependency on WRN as determined by CRISPR knockout screens.[12][14]

| Parameter | MSI-H Cell Lines | MSS Cell Lines | Reference |

| Growth Inhibition | High Sensitivity (e.g., GI50 in nM range) | Insensitive (e.g., GI50 in µM range or no effect) | [3][12][14] |

| DNA Damage (γH2AX) | Dose-dependent increase | Minimal to no increase | [3][12][13] |

| Apoptosis/Cell Cycle Arrest | Induction of apoptosis and G2/M arrest | No significant effect | [5][7][13] |

| WRN Protein Levels | Induction of WRN degradation | No degradation | [3][4][15] |

Table 1: Summary of in vitro effects of WRN inhibitors in MSI-H versus MSS cancer cell lines.

In Vivo Anti-Tumor Activity

The selective activity of WRN inhibitors translates to significant in vivo efficacy in MSI-H xenograft models. Oral administration of WRN inhibitors leads to dose-dependent tumor growth inhibition, and in some cases, complete tumor regression in MSI models.[4][12] In contrast, these inhibitors have no significant effect on the growth of MSS tumor xenografts, confirming the MSI-specific anti-tumor activity.[12]

| Model Type | Treatment | Outcome | Reference |

| MSI Cell Line Xenograft (e.g., SW48) | GSK_WRN4 (oral delivery) | Dose-dependent tumor growth inhibition | [12] |

| MSS Cell Line Xenograft (e.g., SW620) | GSK_WRN4 (oral delivery) | No significant tumor growth inhibition | [12] |

| MSI Patient-Derived Xenograft (PDX) | WRN Inhibitor | Tumor regression / growth inhibition | [4][9] |

Table 2: Summary of in vivo efficacy of WRN inhibitors in preclinical tumor models.

Key Experimental Protocols

Validating the activity of a WRN inhibitor like GSK-WRN3 requires a series of well-defined assays to measure target engagement, cellular consequences, and selective cytotoxicity.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures ATP levels as an indicator of metabolically active, viable cells to determine the half-maximal growth inhibitory concentration (GI50).

-

Cell Plating: Seed MSI-H (e.g., HCT116, SW48) and MSS (e.g., SW620, HT29) cells in 96-well opaque plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of GSK-WRN3 (e.g., 10-point, 3-fold dilution starting from 10 µM) in culture medium. Add the compound dilutions and a vehicle control (e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plates for a prolonged period to capture the full effect of DNA damage accumulation (e.g., 120 hours).[16]

-

Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent equal to the volume of media in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot the dose-response curve using non-linear regression to calculate the GI50 value.

Protocol: Immunoblotting for DNA Damage Markers

This protocol detects the induction of DNA damage response proteins following WRN inhibition.

-

Cell Culture and Treatment: Plate MSI-H cells (e.g., SW48) in 6-well plates. Once they reach ~70% confluency, treat with increasing concentrations of GSK-WRN3 (e.g., 0.1 µM, 0.5 µM, 2 µM) and a vehicle control for a specified time (e.g., 8-24 hours).[13][17]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-γH2AX Ser139, anti-pATM Ser1981, anti-pCHK2 Thr68, anti-Actin).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Actin or GAPDH serves as a loading control.[17]

Protocol: In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of an orally bioavailable WRN inhibitor in a mouse model.

-

Cell Implantation: Subcutaneously implant MSI-H (e.g., SW48) and MSS (e.g., SW620) cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., Crl:Nu-Foxn1nu).[12]

-

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a mean volume of 150-200 mm³, randomize the animals into treatment groups (e.g., vehicle control, GSK-WRN compound at multiple dose levels).

-

Drug Administration: Administer the compound and vehicle control daily via oral gavage for the duration of the study (e.g., 21-28 days).[12]

-

Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., immunoblotting for γH2AX). Plot the mean tumor volume over time for each group to determine tumor growth inhibition (TGI).

Conclusion and Future Directions

The synthetic lethal relationship between WRN helicase and microsatellite instability represents a paradigm of precision oncology.[17] Preclinical data strongly support the hypothesis that inhibiting WRN is a viable and highly selective strategy for treating MSI-H cancers.[9] WRN inhibitors like GSK-WRN3 have demonstrated potent and selective killing of MSI-H tumor cells in vitro and robust anti-tumor efficacy in vivo by exploiting their dependency on WRN for resolving replication stress at expanded microsatellites.[12][13]

The ongoing clinical development of WRN inhibitors (e.g., HRO761, RO7589831) is a critical step in translating this compelling preclinical science into a novel therapy for patients with MSI-H tumors, particularly for those who are refractory to immunotherapy.[3][18][19] Future research will focus on identifying biomarkers to predict response, understanding potential resistance mechanisms, and exploring rational combination strategies, for instance with ATR inhibitors, to further enhance therapeutic efficacy.[20]

References

- 1. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 4. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Clinical prospects of WRN inhibition as a treatment for MSI tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. Action of mismatch repair and WRN proteins on cruciform DNA - IRB USI [irb.usi.ch]

- 12. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. WRN inhib News - LARVOL Sigma [sigma.larvol.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of GSK WRN Helicase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of GlaxoSmithKline's (GSK) selective WRN (Werner Syndrome ATP-dependent Helicase) inhibitors, such as GSK_WRN3. These compounds have demonstrated potent and selective anti-tumor activity in cancer cells with high microsatellite instability (MSI-H), a condition arising from deficient DNA mismatch repair (dMMR). The protocols outlined below are based on established methodologies for evaluating the mechanism of action, potency, and cellular effects of these inhibitors.

Mechanism of Action

GSK's WRN inhibitors function through a synthetic lethal mechanism. MSI-H cancer cells exhibit an accumulation of errors in repetitive DNA sequences, particularly (TA)n dinucleotide repeats. These cells become critically dependent on the WRN helicase to resolve replication stress associated with these expanded repeats. By inhibiting WRN's helicase activity, these compounds induce DNA double-strand breaks (DSBs) and chromosomal instability, leading to selective cell death in MSI-H tumors while sparing microsatellite stable (MSS) cells.[1][2][3][4]

The proposed signaling pathway for the action of GSK WRN inhibitors in MSI-H cancer cells is depicted below.

Caption: Mechanism of action of GSK WRN inhibitors in MSI-H cancer cells.

Data Presentation

Table 1: Biochemical Potency of GSK WRN Helicase Inhibitors

| Compound | Biochemical pIC50 | Target |

| GSK_WRN1 | 5.8 | WRN Helicase |

| This compound | 8.6 | WRN Helicase |

| GSK_WRN4 | 7.6 | WRN Helicase |

Data sourced from Picco et al., Cancer Discovery, 2024.[2]

Table 2: Representative Cellular Activity of this compound in a Panel of Cancer Cell Lines

| Cell Line | Cancer Type | MSI Status | ln(IC50) (µM) |

| SW48 | Colorectal | MSI-H | -2.5 to -1.5 |

| HCT116 | Colorectal | MSI-H | -2.0 to -1.0 |

| RKO | Colorectal | MSI-H | -1.5 to -0.5 |

| KM12 | Colorectal | MSI-H | -1.0 to 0.0 |

| SW620 | Colorectal | MSS | > 2.0 |

| HT29 | Colorectal | MSS | > 2.0 |

| A549 | Lung | MSS | > 2.0 |

| MCF7 | Breast | MSS | > 2.0 |

Note: ln(IC50) values are estimated from published heatmaps and are for illustrative purposes. Lower ln(IC50) values indicate higher potency.[5]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of WRN inhibitors in a panel of MSI-H and MSS cancer cell lines.

Experimental Workflow:

Caption: Workflow for the cell viability assay.

Materials:

-

MSI-H and MSS cancer cell lines

-

Appropriate cell culture medium and supplements

-

GSK WRN inhibitor (e.g., this compound)

-

DMSO (for compound dilution)

-

384-well white, clear-bottom assay plates

-

CellTiter-Glo® 2.0 Assay (Promega)

-

Luminometer plate reader

-

Acoustic liquid handler (e.g., Echo555) or multichannel pipette

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Determine the optimal seeding density for each cell line to ensure they remain in the exponential growth phase for the duration of the assay (typically 500-2000 cells/well).

-

Using a Multidrop Combi dispenser, seed cells in 40 µL of their respective growth medium into 384-well plates.

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation and Addition:

-

Prepare a serial dilution of the GSK WRN inhibitor in DMSO. A common range is a 12-point, 2-fold dilution series to span a 2,048-fold concentration range.

-

Using an acoustic liquid handler or a multichannel pipette, add the compound dilutions to the assay plates. The final DMSO concentration should not exceed 0.1%.

-

-

Treatment Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Viability Measurement:

-

Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.

-

Add 13.5 µL of CellTiter-Glo® 2.0 reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader (e.g., Paradigm Molecular Devices).

-

Data Analysis:

-

Subtract the background luminescence from medium-only wells.

-

Normalize the data to DMSO-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

-

Immunofluorescence Staining for γH2AX

This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX) foci.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

GSK WRN inhibitor

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.3% Triton X-100 in PBS

-

5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody: Rabbit anti-γH2AX (Ser139)

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with the GSK WRN inhibitor at the desired concentration (e.g., 1-2 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-γH2AX antibody in the blocking buffer (typically 1:500 to 1:1000 dilution).

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorescently labeled secondary antibody in the blocking buffer (typically 1:1000 dilution).

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue) and γH2AX (green) channels.

-

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci indicates an increase in DNA double-strand breaks.

-

Western Blotting for DNA Damage Response Markers

This protocol is used to detect the upregulation of key proteins in the DNA damage response (DDR) pathway, such as phosphorylated ATM (p-ATM), phosphorylated KAP1 (p-KAP1), and p21.

Materials:

-

Cell lysates from treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Tris-Buffered Saline with Tween 20 (TBST)

-

5% non-fat dry milk or BSA in TBST (Blocking Buffer)

-

Primary antibodies: Rabbit anti-p-ATM (Ser1981), Rabbit anti-p-KAP1 (Ser824), Rabbit anti-p21, Mouse anti-Actin or Tubulin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the GSK WRN inhibitor for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Analyze the band intensities using densitometry software.

-

Normalize the intensity of the target protein bands to the loading control (Actin or Tubulin). An increase in the phosphorylation of ATM and KAP1, and an increase in p21 levels, are indicative of DDR activation.

-

References

- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Gsk_wrn3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Gsk_wrn3, a potent and selective covalent inhibitor of Werner (WRN) helicase, in cell culture experiments. This compound offers a valuable tool for investigating the synthetic lethal relationship between WRN inhibition and microsatellite instability (MSI) in cancer cells.

Introduction

This compound is a selective inhibitor of the WRN helicase, an enzyme crucial for maintaining genomic integrity.[1][2] In cancer cells with microsatellite instability (MSI), which arises from a deficient DNA mismatch repair (dMMR) system, the WRN helicase becomes essential for survival.[3][4] this compound exploits this dependency, leading to selective cell death in MSI cancer cells while sparing their microsatellite stable (MSS) counterparts.[3][5] The inhibitor works by covalently targeting the WRN helicase domain, mimicking the effects of genetic WRN inactivation.[2][4] This results in DNA damage, chromosomal instability, and cell cycle arrest, making this compound a promising agent for targeted cancer therapy research.[3][4]

Data Presentation

This compound Activity in Various Cell Lines

The efficacy of this compound is highly dependent on the microsatellite status of the cancer cells. MSI cancer cell lines exhibit significantly higher sensitivity to this compound compared to MSS cell lines.[3]

| Cell Line | Microsatellite Status | This compound Concentration for Effect | Observed Effect |

| SW48 | MSI | 2 µM | Induction of chromatid breaks.[3] |

| HCT116 | MSI | 2 µM | G2 cell cycle arrest.[3] |

| KM12 | MSI | 2 µM | G2 cell cycle arrest.[3] |

| SW620 | MSS | 2 µM | No significant induction of chromatid breaks.[3] |

| Colorectal Cancer Organoids | MSI | 1.25 µmol/L | Inhibition of organoid growth.[6] |

Biochemical Potency of this compound

| Parameter | Value |

| pIC50 | 8.6[1][2] |

Experimental Protocols

Preparation of this compound Stock Solutions

Proper preparation of this compound stock solutions is critical for experimental consistency.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.

-

Ensure complete dissolution by vortexing and, if necessary, gentle warming.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.[1]

Cell Viability and Growth Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in different cell lines.

Materials:

-

MSI and MSS cancer cell lines (e.g., SW48, SW620)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the overnight culture medium from the cells and add the this compound dilutions. Include a DMSO-only control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Analysis of DNA Damage and Cell Cycle

This protocol details the methods to assess the induction of DNA damage and cell cycle arrest upon this compound treatment.

Western Blot for DNA Damage Markers:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at the desired concentration (e.g., 0.1-2 µM) for various time points (e.g., 4, 8, 24, 48 hours).[1]

-

Lyse the cells and quantify the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-